3-(4-Aminophenyl)-2-piperidinone
Description
3-(4-Aminophenyl)-2-piperidinone is a heterocyclic compound featuring a 2-piperidinone core (a six-membered lactam ring) substituted with a 4-aminophenyl group at the 3-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and chemical research.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-aminophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7,12H2,(H,13,14) |
InChI Key |
WYUKZMVNYJJFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
Key Structural Attributes:
- 2-Piperidinone core: A lactam ring that enhances metabolic stability and hydrogen-bonding capacity.
- 4-Aminophenyl substituent: Provides a site for electrophilic substitution or hydrogen bonding, critical for interactions with biological targets.
Comparison with Analogous Compounds:
Antimicrobial Activity
- 2-Piperidinone derivatives: Substitution at the nitrogen (e.g., bromo-butyl groups) enhances antimicrobial activity. For example, N-[4-bromo-N-butyl]-2-piperidinone shows broad-spectrum activity due to increased lipophilicity and membrane disruption .
Enzyme Inhibition
- Chalcone derivatives: Compounds like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one inhibit malaria parasite enzymes (50% inhibition at PfFd-PfFNR), driven by the amino group’s electrostatic interactions .
- Piperidinone vs. Piperidine: Piperidinones (lactams) generally exhibit higher metabolic stability than piperidines, making them preferable for drug design .
Comparison with Structurally Similar Compounds
2-Piperidinone Derivatives
- N-Substituted derivatives: Bromo-butyl or glycosyl groups enhance solubility and target affinity compared to the unsubstituted 3-(4-aminophenyl)-2-piperidinone .
- Thermal stability: Melting points for substituted 2-piperidinones range from 268–287°C, suggesting similar thermostability for the target compound .
4-Aminophenyl-Containing Compounds
- Chalcones vs. Piperidinones: Chalcones (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) prioritize planar structures for π-π stacking, whereas 2-piperidinones rely on hydrogen bonding via the lactam ring .
Piperidine vs. Piperidinone
- 4-Aminopiperidines: These lack the lactam ring, reducing stability but allowing easier functionalization at the nitrogen. Antifungal activity is highly dependent on N-substituent hydrophobicity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
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